molecular formula C21H17BrN4O2S B4763347 N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide

N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide

Cat. No.: B4763347
M. Wt: 469.4 g/mol
InChI Key: NFXDKEJLVFZJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2S/c22-17-10-16(12-23-13-17)20(28)26-21(29)25-18-8-6-15(7-9-18)19(27)24-11-14-4-2-1-3-5-14/h1-10,12-13H,11H2,(H,24,27)(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXDKEJLVFZJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with an appropriate acid chloride to form the benzylcarbamoyl intermediate.

    Coupling with 4-Aminophenyl Isothiocyanate: The benzylcarbamoyl intermediate is then reacted with 4-aminophenyl isothiocyanate to form the desired carbamothioyl derivative.

    Bromination and Coupling with Pyridine Carboxamide: The final step involves the bromination of the carbamothioyl derivative followed by coupling with pyridine-3-carboxamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Research: Investigated for its role in enzyme inhibition and as a probe for studying biochemical pathways.

Mechanism of Action

The mechanism of action of N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-chloropyridine-3-carboxamide
  • N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-fluoropyridine-3-carboxamide

Uniqueness

N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and fluoro analogs, which may have different chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.